

# synthesis of moxifloxacin intermediate using (S)-1,4-Diazabicyclo[4.3.0]nonane

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: (S)-1,4-Diazabicyclo[4.3.0]nonane

Cat. No.: B1298380

[Get Quote](#)

## Synthesis of Moxifloxacin Intermediate: (S,S)-2,8-Diazabicyclo[4.3.0]nonane

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

## Introduction

(S,S)-2,8-Diazabicyclo[4.3.0]nonane, also known as (4aS,7aS)-octahydropyrrolo[3,4-b]pyridine, is a critical chiral intermediate in the synthesis of the fourth-generation fluoroquinolone antibiotic, moxifloxacin.<sup>[1][2][3]</sup> The stereochemistry of this bicyclic diamine is crucial for the pharmacological activity of the final drug. This document outlines various synthetic strategies for obtaining this intermediate with high enantiomeric purity, focusing on resolution techniques and stereoselective synthesis.

## Synthetic Strategies Overview

Several synthetic routes to (S,S)-2,8-diazabicyclo[4.3.0]nonane have been developed, primarily focusing on achieving the desired (S,S)-stereochemistry. The common strategies involve the synthesis of a racemic or achiral precursor, followed by a resolution step or a stereoselective reduction. A prevalent precursor is 6-benzyl-5,7-dioxooctahydropyrrolo[3,4-b]pyridine, which is derived from 2,3-pyridinedicarboxylic acid and benzylamine.<sup>[2][4][5]</sup>

The key steps to introduce chirality include:

- Resolution of a racemic intermediate: This can be achieved through the formation of diastereomeric salts with a chiral resolving agent, such as D-(-)-tartaric acid, or through enzymatic resolution.[6][7]
- Stereoselective reduction: This involves the use of chiral catalysts or auxiliaries to selectively form the desired stereoisomer during the reduction of a prochiral substrate.[8]
- Racemization and recycling of the undesired enantiomer: To improve the overall yield, the undesired (R,R)-enantiomer can be racemized and recycled back into the resolution process.[7][9]

## Data Presentation

The following table summarizes quantitative data from various reported synthetic methods for (S,S)-2,8-diazabicyclo[4.3.0]nonane.

| Step/Method                                                               | Key Reagents/Conditions                                                              | Yield (%) | Purity/Enantiomeric Excess (%)     | Reference |
|---------------------------------------------------------------------------|--------------------------------------------------------------------------------------|-----------|------------------------------------|-----------|
| Overall Process (7 steps)                                                 | Intramolecular double stereodifferentiation                                          | 56.2      | >99 (ee)                           | [1]       |
| Overall Process (5 steps)                                                 | Resolution with isopropanol/water, racemization of undesired enantiomer              | 39.0      | High optical purity                | [7]       |
| Resolution of cis-6-benzyl-hexahydrophthalimide-[3,4-b]pyridine-5,7-dione | D(-)-tartaric acid in iso-propyl alcohol and acetonitrile                            | -         | Chiral purity >98, HPLC purity >99 | [6]       |
| Stereoselective Reduction                                                 | 5% Palladium on carbon, 8 kg/cm <sup>2</sup> H <sub>2</sub> , Toluene, 80°C, 20-24 h | -         | -                                  | [2]       |
| Racemization of (1R, 6S)-enantiomer                                       | Sodium methoxide in methylene dichloride, room temperature, 1h                       | 80-95     | -                                  | [9]       |
| Final Condensation with Moxifloxacin                                      | (S,S)-2,8-diazabicyclo[4.3.0]nonane, triethylamine, acetonitrile, 15-25°C, 5-6 hours | 67.6      | -                                  | [10]      |

## Experimental Protocols

### Protocol 1: Resolution of ( $\pm$ )-6-Benzyl-octahydropyrrolo[3,4-b]pyridine-5,7-dione using D-(-)-Tartaric Acid[6]

This protocol describes the resolution of the racemic cis-dione intermediate.

- **Dissolution:** Dissolve the racemic cis-6-benzyl-1,2,3,4,4a,7a-hexahydropyrrolo[3,4-b]pyridine-5,7-dione in a solvent mixture of iso-propyl alcohol and acetonitrile.
- **Addition of Resolving Agent:** Add D-(-)-tartaric acid to the solution.
- **Salt Formation:** Stir the mixture to allow for the formation of the diastereomeric salt. The desired (S,S)-enantiomer will selectively precipitate as the tartrate salt.
- **Isolation:** Isolate the precipitated tartrate salt by filtration.
- **Liberation of the Free Base:** Treat the isolated tartrate salt with a base (e.g., sodium hydroxide) in a biphasic system (e.g., toluene/water or chloroform/water) to liberate the free (S,S)-amine.
- **Extraction and Drying:** Separate the organic layer, dry it over anhydrous sodium sulfate, and distill off the solvent to obtain the enantiomerically enriched (4aR,7aS)-6-benzyl-1,2,3,4,4a,7a-hexahydropyrrolo[3,4-b]pyridine-5,7-dione.

### Protocol 2: Racemization of the Undesired (1R, 6S)-Enantiomer[9]

This protocol is for the racemization of the undesired enantiomer for recycling.

- **Preparation:** Dissolve the undesired (1R, 6S)-8-benzyl-7,9-dioxo-2,8-diazabicyclo[4.3.0]nonane mono tartrate salt in a mixture of methylene dichloride and water at 25°C.
- **Basification:** Adjust the pH of the reaction mixture to 9.0-9.5 with an aqueous sodium hydroxide solution and separate the organic layer.

- Racemization Reaction: To the organic layer, add sodium methoxide at room temperature and stir the reaction mixture under an inert atmosphere for 1 hour.
- Quenching: After completion of the reaction (monitored by chiral HPLC), add acetic acid at room temperature and stir for 30 minutes.
- Work-up: Add de-mineralized water and separate the layers. The organic layer contains the racemic mixture, which can be recycled.

## Protocol 3: Condensation with the Fluoroquinolone Core[10][11]

This protocol describes the final step in the synthesis of moxifloxacin.

- Preparation of the Activated Core: In a reaction vessel, suspend the moxifloxacin carboxylic acid precursor (e.g., 1-cyclopropyl-6,7-difluoro-1,4-dihydro-8-methoxy-4-oxo-3-quinolinecarboxylic acid) in acetonitrile.
- Formation of Boron Chelate: Cool the mixture to 0-15°C and add boron trifluoride etherate. Maintain the temperature until the starting material is consumed (approximately 2 hours).
- pH Adjustment: Adjust the pH to 8-9 with triethylamine.
- Nucleophilic Substitution: To the resulting suspension, add a solution of (S,S)-2,8-diazabicyclo[4.3.0]nonane and triethylamine in acetonitrile, while maintaining the temperature at 15-25°C.
- Reaction Completion: Stir the mixture for 5-6 hours until the starting material has disappeared.
- Isolation: Distill the solvent under reduced pressure. The resulting crude moxifloxacin can be further purified by recrystallization or conversion to its hydrochloride salt.

## Visualizations

The following diagrams illustrate the key synthetic pathways.



[Click to download full resolution via product page](#)

Figure 1: Synthetic pathway for Moxifloxacin intermediate via chiral resolution.



[Click to download full resolution via product page](#)

Figure 2: Logical workflow for racemization and recycling of the undesired enantiomer.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. [pubs.acs.org](https://pubs.acs.org) [pubs.acs.org]
- 2. [asianpubs.org](https://asianpubs.org) [asianpubs.org]
- 3. Buy (S,S)-2,8-Diazabicyclo[4.3.0]nonane (EVT-346107) | 151213-40-0 [evitachem.com]
- 4. US8680276B2 - Synthesis of (4aS,7aS)-octahydro-1H-pyrrolo[3,4-b]pyridine - Google Patents [patents.google.com]
- 5. US20110137036A1 - SYNTHESIS OF (4aS,7aS)-OCTAHYDRO-1H-PYRROLO[3,4-b]PYRIDINE - Google Patents [patents.google.com]

- 6. "Improved Process For Synthesis Of Moxifloxacin Intermediate (S,S) 2,8 [quickcompany.in]
- 7. researchgate.net [researchgate.net]
- 8. asianpubs.org [asianpubs.org]
- 9. Racemisation of (1R, 6S)- 8-Benzyl-7,9-Dioxo-2,8-Diazabicyclo[4.3.0]Nonane using Halogenated Solvent in Basic Medium – Oriental Journal of Chemistry [orientjchem.org]
- 10. Method for preparing moxifloxacin and moxifloxacin hydrochloride - Patent 1832587 [data.epo.org]
- To cite this document: BenchChem. [synthesis of moxifloxacin intermediate using (S)-1,4-Diazabicyclo[4.3.0]nonane]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1298380#synthesis-of-moxifloxacin-intermediate-using-s-1-4-diazabicyclo-4-3-0-nonane]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)